molecular formula C21H25ClN4O3 B601651 Dabigatran Impurity 10 CAS No. 1422435-37-7

Dabigatran Impurity 10

Katalognummer: B601651
CAS-Nummer: 1422435-37-7
Molekulargewicht: 416.91
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabigatran Impurity 10 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. It acts as a direct and reversible thrombin inhibitor, prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Impurity 10 involves multiple steps, starting from the raw materials used in the production of Dabigatran etexilate. The process includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. The reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the impurity .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis using industrial reactors and purification techniques such as crystallization and chromatography. The final product is subjected to rigorous quality control measures to meet the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Dabigatran Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and purification of the compound during its synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and byproducts that are further processed to obtain the final impurity. These products are characterized using advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Dabigatran Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in pharmaceutical formulations. In biology, it is studied for its potential effects on biological systems and its interactions with other compounds. In medicine, it is used to understand the pharmacokinetics and pharmacodynamics of Dabigatran etexilate. In industry, it is utilized in the development and optimization of synthetic routes for the production of Dabigatran etexilate .

Wirkmechanismus

The mechanism of action of Dabigatran Impurity 10 is closely related to that of Dabigatran etexilate. As a byproduct, it may interact with similar molecular targets and pathways. Dabigatran etexilate is hydrolyzed to Dabigatran, which acts as a competitive and reversible direct thrombin inhibitor. It inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Dabigatran Impurity 10 include other impurities formed during the synthesis of Dabigatran etexilate, such as Dabigatran Impurity A, Dabigatran Impurity B, and Dabigatran Impurity C .

Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct physical and chemical properties, which are characterized using advanced analytical techniques. Its uniqueness also lies in its specific interactions and effects, which are studied to ensure the safety and efficacy of Dabigatran etexilate .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Dabigatran Impurity 10 can be achieved via a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-(Dimethylamino)benzoic acid", "2-(Methylamino)acetic acid", "Pivaloyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 3-(Dimethylamino)benzoic acid with pivaloyl chloride and triethylamine to form the corresponding pivaloyl ester.", "Step 2: Conversion of 2-(Methylamino)acetic acid to its methyl ester using methanol and hydrochloric acid.", "Step 3: Coupling of the pivaloyl ester of 3-(Dimethylamino)benzoic acid with the methyl ester of 2-(Methylamino)acetic acid using sodium hydroxide as a base to form the desired product.", "Step 4: Purification of the product by extraction with ethyl acetate and subsequent crystallization from methanol/water." ] }

CAS-Nummer

1422435-37-7

Molekularformel

C21H25ClN4O3

Molekulargewicht

416.91

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.